molecular formula C20H25N3O3S B3578453 N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B3578453
M. Wt: 387.5 g/mol
InChI Key: RRDFNYQGQXQDCH-UHFFFAOYSA-N
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Description

N-(4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a piperazine-sulfonamide-acetamide hybrid compound characterized by a central piperazine ring substituted with a 2,3-dimethylphenyl group at the N4 position and a sulfonyl-linked phenylacetamide moiety at the N1 position. The compound’s design integrates features common to bioactive molecules: the sulfonamide group enhances solubility and binding affinity, while the acetamide and arylpiperazine moieties are associated with receptor modulation (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-5-4-6-20(16(15)2)22-11-13-23(14-12-22)27(25,26)19-9-7-18(8-10-19)21-17(3)24/h4-10H,11-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDFNYQGQXQDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on various biological pathways and processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to selectively activate DAG-activated TRPC3/TRPC6/TRPC7 channels, which play a role in various cellular processes . Additionally, it induces BDNF-like neurite growth and neuroprotection in cultured neurons, suggesting its potential use in neuroprotective therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped based on variations in the piperazine substituents, sulfonyl-linked aryl groups, and acetamide modifications. Below is a detailed comparison:

Core Structural Variations

Compound Name Key Structural Features Pharmacological Activity Reference
N-(4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (Target Compound) - Piperazine with 2,3-dimethylphenyl substituent
- Sulfonyl-linked phenylacetamide
Not explicitly reported in evidence; inferred potential for CNS modulation -
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) - Piperazine with methyl substituent
- Sulfonyl-linked phenylacetamide
Analgesic activity comparable to paracetamol
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) - Unsubstituted piperazine
- Sulfonyl-linked phenylacetamide
Anti-hypernociceptive activity (inflammatory pain)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide - Piperazine with 3-chlorophenyl
- Sulfanyl-linked dichlorobenzyl group
Not explicitly reported; structural similarity suggests potential pesticide/antimicrobial activity
N-(4-{[4-(3-Methylbutanoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide - Piperazine with 3-methylbutanoyl group
- Sulfonyl-linked phenylacetamide
Likely metabolic stability enhancement due to acyl group

Pharmacological Activity

  • Analgesic Activity : Compound 35 (methyl-substituted piperazine) demonstrated efficacy comparable to paracetamol, suggesting that alkyl substituents on piperazine enhance analgesic properties . The target compound’s 2,3-dimethylphenyl group may further optimize receptor binding due to increased lipophilicity and steric effects.
  • Anti-Hypernociceptive Activity: Compound 37 (unsubstituted piperazine) showed anti-inflammatory pain activity, indicating that the sulfonamide-acetamide scaffold itself contributes to this effect . The target compound’s dimethylphenyl group could modulate selectivity for inflammatory pathways.
  • Structural Stability : Derivatives with bulky aryl groups (e.g., 2,3-dimethylphenyl) exhibit improved metabolic stability compared to halogenated analogs (e.g., 3-chlorophenyl in ), as seen in related piperazine-sulfonamides .

Key Research Findings and Trends

Substituent Effects :

  • Methyl or dimethyl groups on the piperazine’s aryl ring (e.g., 2,3-dimethylphenyl) enhance CNS permeability and receptor affinity compared to halogenated analogs .
  • Sulfonyl linkages improve stability over sulfanyl groups but may reduce flexibility in binding .

Biological Potency :

  • Analgesic activity correlates with piperazine substitution patterns. The target compound’s dimethylphenyl group may balance lipophilicity and steric hindrance for optimal activity .

Synthetic Feasibility :

  • Derivatives with simple alkyl/aryl groups (e.g., methyl, dimethylphenyl) are more straightforward to synthesize than those requiring multi-step functionalization (e.g., acylated piperazines in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Reactant of Route 2
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N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

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